molecular formula C13H13BrN2O B13158595 6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

カタログ番号: B13158595
分子量: 293.16 g/mol
InChIキー: YRXKLUPECAKVCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a brominated and methylated derivative of the pyrido-fused quinazolinone scaffold, a heterocyclic framework with notable pharmacological relevance. This compound belongs to a class of N-containing polynuclear heterocycles found in natural alkaloids such as 7,8-dehydrorutaecarpine and euxylophoricines, which exhibit antiviral, antitumor, and anti-inflammatory activities . Its synthesis typically involves copper-catalyzed domino reactions or ultrasound-assisted Ullmann-Goldberg coupling-cyclization, yielding structurally complex products with substituents influencing both reactivity and biological activity .

特性

分子式

C13H13BrN2O

分子量

293.16 g/mol

IUPAC名

6-bromo-2-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C13H13BrN2O/c1-8-4-5-11-9(7-8)13(17)16-6-2-3-10(14)12(16)15-11/h4-5,7,10H,2-3,6H2,1H3

InChIキー

YRXKLUPECAKVCO-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1)N=C3C(CCCN3C2=O)Br

製品の起源

United States

準備方法

Condensation and Cyclization

The foundational step involves the condensation of suitable precursors such as 2-aminobenzamide derivatives with aldehydes or ketones, followed by cyclization to form the quinazoline nucleus.

Research Outcome:

A study reports the synthesis of quinazoline derivatives via condensation of 2-aminobenzamide with aldehydes under reflux conditions, followed by cyclization using acetic acid as a catalyst, yielding the quinazoline core with high efficiency (reference):

Step Reagents & Conditions Yield Notes
Condensation 2-aminobenzamide + aldehyde 80-90% Reflux in ethanol
Cyclization Acetic acid, heat 75-85% Intramolecular ring closure

Bromination at the 6-Position

Selective bromination at the 6-position is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to prevent polybromination.

Research Outcome:

A typical procedure involves:

  • Dissolving the quinazoline intermediate in acetic acid.
  • Adding NBS slowly at 0°C.
  • Stirring for several hours at room temperature.
  • Purification via chromatography.

Data Table:

Reagent Solvent Temperature Time Yield Reference
NBS Acetic acid 0°C to RT 4-6 hours 70-80%

Methylation at the 2-Position

The methyl group at the 2-position is introduced via methylation of the heterocyclic nitrogen or carbon atom, typically employing methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate.

Research Outcome:

  • The heterocyclic precursor is dissolved in acetone.
  • Methyl iodide is added dropwise.
  • The mixture is stirred at room temperature for 12-24 hours.
  • The product is isolated by filtration and purified.

Data Table:

Reagent Base Solvent Temperature Time Yield Reference
MeI K2CO3 Acetone RT 12-24 h 65-75%

Purification and Characterization

The final product is purified via column chromatography using silica gel with suitable eluents such as petroleum ether/ethyl acetate mixtures. Characterization involves:

Alternative Synthetic Approaches

Recent advances include:

Summary of Key Data

Parameter Value Reference
Molecular Formula C13H13BrN2O ,
Molecular Weight 293.16 g/mol ,
Melting Point 197-198°C
Synthetic Yield 65-85% (overall) ,

化学反応の分析

Types of Reactions

6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of alcohol derivatives.

科学的研究の応用

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, well-documented case studies, or detailed research findings focusing solely on the compound "6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one." However, the search results do offer some related information that may be relevant:

  • Basic Information: Search results provide the molecular formula (C13H13BrN2O) and molecular weight (293.16) of the compound .
  • CAS Number: The CAS number for this compound is 1375472-40-4 .
  • Related Compounds: One search result discusses the compound "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," providing its PubChem CID (22134720), molecular formula (C8H6BrN3OS), and synonyms .
  • Phenolic Compounds: Some of the search results discuss phenolic compounds and their potential applications, particularly in the context of diabetes management and biomedicine . While not directly related to the target compound, this information highlights the broader research interest in bromo- and methyl-containing compounds for medicinal applications.
  • Bioactive Compounds: One search result mentions bioactive compounds from natural sources and their potential medicinal applications . It discusses the activity of various compounds against cancer cells and bacteria, suggesting a potential avenue for exploring the applications of similar compounds.

作用機序

The mechanism of action of 6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and exerting its biological effects .

類似化合物との比較

Key Observations :

  • Substituent Effects : Methyl groups at the 6- or 7-position of the pyridine ring reduce yields (68–72%) compared to the unsubstituted parent compound (90%) due to steric hindrance during cyclization .
  • Halogenation : Bromination at the 6-position (as in the target compound) requires precise control of reaction conditions, with yields dependent on catalyst loading and solvent choice. For example, DMSO enhances cyclization efficiency under copper catalysis .
  • Alternative Methods : Ultrasound-assisted synthesis achieves higher yields (up to 93%) for unsubstituted derivatives but shows variability with bulky substituents .

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Name Target Activity Key Findings Reference
6-Bromo-2-methyl derivative SARS-CoV-2 RdRp inhibition (in silico) Moderate binding affinity to RdRp (comparable to favipiravir) via interactions with ARG553 and THR556 residues
9-Chloro derivative (II) Antimycobacterial Acts as an efflux pump inhibitor in Mycobacterium smegmatis, reducing EtBr MIC by >4-fold
3a (unsubstituted derivative) SARS-CoV-2 RdRp inhibition Exhibited docking scores comparable to penciclovir but lower than remdesivir
3n (methoxy-substituted derivative) SARS-CoV-2 RdRp inhibition Enhanced hydrophobic interactions with RdRp active site, improving binding affinity

Key Observations :

  • Antiviral Potential: Brominated and methylated derivatives show moderate activity against SARS-CoV-2 RdRp, but their efficacy is lower than clinical candidates like remdesivir. Substituents like methoxy groups (e.g., 3n) enhance binding through hydrophobic interactions .

Stability and Reaction Efficiency

  • For instance, 6-methyl derivatives degrade faster under prolonged heating .
  • Reaction Kinetics : Ultrasound irradiation reduces reaction time from hours (traditional Cu catalysis) to 15–30 minutes by enhancing mass transfer and catalyst activation .

生物活性

6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS No. 1375472-40-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₁₃H₁₃BrN₂O
  • Molecular Weight : 293.16 g/mol

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to quinazoline derivatives. A study synthesized various quinazoline derivatives and tested their antibacterial and antifungal activities against a range of pathogens. The results indicated that compounds derived from 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one exhibited significant antibacterial effects against Bacillus subtilis, Staphylococcus aureus, and antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial Strains TestedAntifungal Strains TestedActivity Level
2bBacillus subtilisCandida albicansSignificant
2cStaphylococcus aureusAspergillus nigerSignificant
2d-Curvularia lunataModerate

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been explored. In one study, the anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats. Compounds with methoxy groups showed enhanced anti-inflammatory effects compared to standard drugs like ibuprofen .

Table 2: Anti-inflammatory Activity Results

CompoundPercentage Inhibition (%)Comparison Drug
2a31.28Ibuprofen
2b39.45Ibuprofen
2c40.10Ibuprofen

Anticancer Activity

The anticancer properties of quinazoline derivatives have been investigated in various studies. A specific derivative demonstrated cytotoxic effects against cancer cell lines MCF-7 (breast cancer) and SW480 (colon cancer). The compound exhibited an IC50 value of approximately 15.85 µM against MCF-7 cells, indicating potent antiproliferative activity .

Table 3: Anticancer Activity Results

CompoundCell Line TestedIC50 Value (µM)
8aMCF-715.85 ± 3.32
SW48017.85 ± 0.92
MRC-5 (normal)84.20 ± 1.72

The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific molecular targets within the cells. For instance, molecular docking studies suggest that certain derivatives can effectively bind to the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival .

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study demonstrated that introducing electron-withdrawing groups such as bromine enhanced antifungal activity while electron-donating groups improved antibacterial efficacy .
  • Anti-inflammatory Assessment : The evaluation of anti-inflammatory activity highlighted that specific substitutions on the quinazoline ring could significantly influence the overall efficacy of the compounds .
  • Cytotoxicity Evaluation : The anticancer potential was assessed using the MTT assay across multiple cell lines, revealing selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the most common synthetic methodologies for 6-bromo-2-methyl-pyridoquinazolinone derivatives?

  • Answer: The compound can be synthesized via multiple catalytic routes:

  • Palladium-catalyzed carbonylation : Using DMF as a CO surrogate under acid-free conditions, enabling C–H bond activation and annulation. This method avoids autoclave requirements and achieves yields up to 85% .
  • Copper-catalyzed domino reactions : Combining substituted isatins and 2-bromopyridines in a one-pot process involving C–N/C–C bond cleavage and reformation. This approach is complementary to Pd-based methods .
  • Microwave-assisted annulation : Catalyst-free [3+3] cyclization of quinazolinones with 3-formylchromones, offering rapid synthesis (10–30 minutes) and good functional group tolerance .

Q. Which analytical techniques are critical for confirming the structure and tautomeric behavior of this compound?

  • Answer:

  • X-ray crystallography : Resolves tautomeric ambiguity by determining the solid-state conformation. For example, tautomerism in related pyridoquinazolinones was confirmed via crystallography .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) to explain stability and reactivity .
  • NMR spectroscopy : Distinguishes between tautomers in solution. For bromo derivatives, 1^1H and 13^{13}C NMR data (e.g., δ 7.48–8.53 ppm for aromatic protons) confirm substitution patterns .

Advanced Research Questions

Q. How can low yields in coupling reactions involving bulky substituents be addressed?

  • Answer: Optimization strategies include:

  • Catalyst tuning : Pd(OAc)2_2 with Xantphos (4 mol%) in eucalyptol improves steric accommodation, enabling successful synthesis of tetracyclic derivatives (yields >80%) .
  • Solvent effects : Polar aprotic solvents like DMF enhance reaction efficiency for electron-deficient substrates, while eucalyptol (a green solvent) reduces side reactions .
  • Microwave irradiation : Accelerates reaction kinetics, overcoming steric hindrance in [3+3] annulations .

Q. What mechanistic insights explain the selectivity of palladium-catalyzed C–H activation for pyridoquinazolinone synthesis?

  • Answer: Kinetic isotope effect (KIE) studies suggest that C–H bond cleavage is not rate-limiting. Instead, the pyridyl group acts as an intramolecular nucleophile, directing regioselective carbonylation. Isotopic labeling (using 13^{13}CO-DMF) confirmed CO incorporation from the solvent .

Q. How do substituents (e.g., bromo, methyl) influence biological activity, such as efflux pump inhibition in mycobacteria?

  • Answer: The bromo group enhances lipophilicity, improving membrane penetration, while the methyl group stabilizes binding via hydrophobic interactions. In Mycobacterium tuberculosis, analogues of this scaffold inhibit efflux pumps (e.g., Stp protein), reducing intrinsic antibiotic resistance by 4–8-fold .

Q. Why do certain synthetic routes fail with specific substrates (e.g., indazole derivatives)?

  • Answer: Steric hindrance and electronic effects are key factors. For example, methyl 6-amino-1H-indazole-7-carboxylate failed to react under standard Pd-catalyzed conditions due to poor nucleophilicity of the indazole nitrogen. Switching to microwave conditions or adjusting catalyst loading (e.g., 5 mol% Pd) can mitigate this .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。